molecular formula C22H28O4 B1250792 Corallidictyal B

Corallidictyal B

Cat. No. B1250792
M. Wt: 356.5 g/mol
InChI Key: XVRIRQMQGOSIKV-DTLARAGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corallidictyal B is a natural product found in Siphonodictyon coralliphagum with data available.

Scientific Research Applications

Inhibition of Protein Kinase C

Corallidictyal B, a compound isolated from the marine sponge Aka coralliphagum, has been identified as an inhibitor of protein kinase C. This discovery is significant as protein kinase C plays a crucial role in various cellular processes, and its inhibitors have potential applications in treating diseases where this enzyme is dysregulated (Chan et al., 1994).

Biosynthesis and Structural Studies

Research on the biosynthesis of corallidictyals A-D, including corallidictyal B, suggests that these compounds might be artifacts of the isolation process. This understanding is crucial for accurately identifying the natural compounds present in marine sponges and for the potential synthesis of these compounds for research and therapeutic applications (Markwell-Heys & George, 2016).

Chemical Analysis of Marine Sponges

Further chemical analysis of the sponge Aka coralliphagum revealed the presence of corallidictyals C and D along with other compounds. These findings expand our understanding of the chemical diversity of marine sponges and their potential applications in medicinal chemistry (Grube et al., 2007).

Synthetic Approaches and Applications

Synthetic approaches to produce corallidictyal D, which share structural similarities with corallidictyal B, have been developed. These methods provide insights into the synthetic feasibility of such compounds and their potential applications in drug development and biological research (Cano et al., 2013).

Biomimetic Synthetic Studies

Biomimetic synthetic studies on meroterpenoids from the marine sponge Aka coralliphaga, including corallidictyals A-D, have led to a reassignment of the structure of siphonodictyal B and the realization that corallidictyals A and B might be isolation artifacts. This research is crucial for the accurate understanding of these compounds and their potential applications (Kuan et al., 2019).

Enantiospecific Syntheses

Enantiospecific syntheses of meroterpenoids, including corallidictyals B and D, have been achieved, highlighting the potential for the production of these compounds in their pure enantiomeric forms. This is important for their potential use in biological studies and drug development (Dethe et al., 2016).

properties

Product Name

Corallidictyal B

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(2S,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

InChI

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3/t13-,17+,21+,22-/m1/s1

InChI Key

XVRIRQMQGOSIKV-DTLARAGXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13C=C4C=C(C(=O)C(=C4O3)C=O)O)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

synonyms

corallidictyal A
corallidictyal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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